Ertugliflozin Tetraol

Description

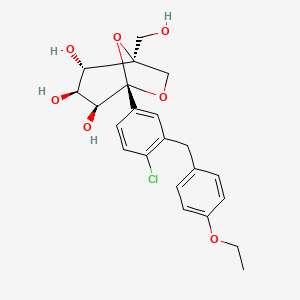

Structure

3D Structure

Properties

CAS No. |

1210344-58-3 |

|---|---|

Molecular Formula |

C22H25ClO7 |

Molecular Weight |

436.9 g/mol |

IUPAC Name |

(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

MCIACXAZCBVDEE-YFNVTMOMSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of Ertugliflozin Tetraol

Chemical Synthesis Pathways for Ertugliflozin-Related Tetraol Intermediates

The synthesis of ertugliflozin (B560060) and its tetraol intermediates has been approached through various strategies, primarily focusing on the stereocontrolled construction of the C-aryl glucoside and the subsequent formation of the characteristic bridged ring system. clockss.orgcjph.com.cn

Routes Involving 1,2-Addition of Aryl Carbanions to Protected Gluconolactones

A common and effective strategy for creating the crucial carbon-carbon bond between the aromatic aglycone and the glucose moiety involves the 1,2-addition of an aryl carbanion to a protected gluconolactone. clockss.org This approach has been widely used in the synthesis of several SGLT2 inhibitors. clockss.org The aryl carbanion is typically generated in situ from a corresponding aryl halide through a halogen-metal exchange, often using an organolithium reagent like n-butyllithium. clockss.org

In the context of ertugliflozin synthesis, a key intermediate is an appropriately substituted aryl halide. clockss.org The synthesis of this aryl portion can be achieved through methods such as Friedel-Crafts acylation. clockss.org Once the aryl carbanion is formed, it is added to a protected gluconolactone, such as tetra-O-benzyl-D-gluconolactone, to yield a lactol intermediate. clockss.orgthieme-connect.de This addition reaction is often highly diastereoselective, a critical aspect for obtaining the desired stereochemistry of the final product. clockss.org

Alternative methods for forming the carbon-carbon bond include the condensation of amides with aryl carbanions. clockss.org For instance, a Weinreb amide or a piperazine (B1678402) amide can be used to effectively condense with an aryl moiety. clockss.org Another approach involves the 1,2-addition of a carbanion generated from an aryl dithiane to a tri-oxygenated tetrahydrofurancarbaldehyde, which provides a useful intermediate for ertugliflozin synthesis. clockss.org

Deprotection and Ring Expansion Methodologies Yielding Tetraol Structures

Following the formation of the C-aryl glucoside intermediate, the next critical phase is the deprotection of the hydroxyl groups and the subsequent cyclization to form the dioxa-bicyclo[3.2.1]octane tetraol structure. clockss.orgallfordrugs.com The choice of protecting groups on the glucose moiety is crucial as their removal must be orchestrated to facilitate the desired ring formation. allfordrugs.com

In one synthetic route, a linear tetraol is generated by the reduction of a lactol intermediate. clockss.org This linear tetraol, upon treatment with an acid such as trifluoroacetic acid (TFA) in the presence of water, undergoes deprotection of any remaining protecting groups (like acetals) and a thermodynamically controlled cyclization to afford the final bridged ketal structure of ertugliflozin as a single isomer. clockss.org The removal of benzyl (B1604629) protecting groups, for example, can be achieved by treatment with formic acid in the presence of a palladium catalyst. allfordrugs.com

The formation of the bridged ketal motif is a key transformation. allfordrugs.com This can be achieved by removing protecting groups like p-methoxybenzyl (PMB) with trifluoroacetic acid, followed by the removal of other protecting groups to trigger the cyclization. allfordrugs.com

Alternative Synthetic Approaches to Dioxa-Bicyclo[3.2.1]octane Ring Systems with Tetraol Moieties

Beyond the primary routes, researchers have explored alternative methods for constructing the dioxa-bicyclo[3.2.1]octane ring system. Some of these approaches aim to improve efficiency and scalability for potential commercial production. acs.orgthieme-connect.com One such method involves a highly telescoped 12-step sequence starting from the commercially available 2,3,4,6-tetra-O-benzyl-d-glucose. acs.orgthieme-connect.com A key step in this route is the nucleophilic hydroxymethylation of a 5-ketogluconamide intermediate. acs.org

Another innovative approach involves the reaction of an aldehyde with a lithium enolate generated from the deprotonation of an aryl methyl ketone. clockss.org This method also leads to the formation of the desired carbon skeleton for ertugliflozin. clockss.org Furthermore, ring-expansion reactions of related bicyclic systems, such as the reaction of Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) with diazo compounds, have been investigated as a potential strategy for creating larger ring systems, though direct application to ertugliflozin tetraol synthesis from these starting materials is not explicitly detailed. publish.csiro.au

Chemical Derivatization of this compound for Research Applications

Chemical derivatization is a valuable tool for various research applications, including the synthesis of analogs for structure-activity relationship (SAR) studies, the preparation of analytical standards, and the development of prodrugs. lawdata.com.twnih.gov

Acetylation and Other Protecting Group Strategies

Protecting group strategies are fundamental to the synthesis of complex molecules like ertugliflozin and its derivatives. clockss.orgallfordrugs.com Acetylation is a common method for protecting hydroxyl groups. In the synthesis of ertugliflozin, a tetraacetate intermediate is sometimes isolated to ensure high chemical purity of the final active pharmaceutical ingredient (API). acs.org This can be achieved using acetic anhydride (B1165640) and pyridine. thieme-connect.com

Other protecting groups frequently employed in the synthesis of ertugliflozin intermediates include benzyl ethers and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). thieme-connect.dethieme-connect.com The selective protection and deprotection of the various hydroxyl groups on the glucose core are critical for controlling the reaction pathways and achieving the desired final structure. allfordrugs.com For instance, the primary hydroxyl group can be selectively protected to allow for differential manipulation of the other hydroxyls. allfordrugs.com

Functional Group Transformations for Analog Synthesis

The synthesis of ertugliflozin analogs for research often involves various functional group transformations on the this compound core or its precursors. These transformations allow for the exploration of how different substituents on the aromatic aglycone or modifications to the sugar moiety affect the compound's biological activity. organic-chemistry.org

For example, modifications to the aryl group can be introduced early in the synthesis by using different starting aryl halides. clockss.org The ether linkage on the aglycone is another site for modification. Analogs with different alkyl or aryl groups in this position can be synthesized to probe the binding pocket of the SGLT2 protein.

Furthermore, the hydroxyl groups of the tetraol can be selectively functionalized to create ethers, esters, or other derivatives. These modifications can impact the compound's solubility, metabolic stability, and pharmacokinetic profile. The development of such analogs is crucial for understanding the SAR of this class of SGLT2 inhibitors and for the potential discovery of new therapeutic agents with improved properties.

Structural Elucidation and Comprehensive Spectroscopic Characterization of Ertugliflozin Tetraol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ertugliflozin (B560060) Tetraol. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule. nih.govnih.gov

1D NMR: ¹H and ¹³C Spectra

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons. researchgate.net In the case of Ertugliflozin, aromatic protons are observed between 6.0 and 8.0 ppm, while primary and secondary alcoholic protons appear between 4.5 and 5.5 ppm, and aliphatic protons resonate between 1.0 and 4.5 ppm. nih.gov The integration of the signals reveals the relative number of protons of each type. youtube.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. youtube.com Similar to ¹H NMR, the chemical shift of each carbon signal provides insight into its bonding environment. researchgate.net Generally, ¹³C spectra are simpler than ¹H spectra due to the absence of extensive spin-spin coupling between adjacent carbon atoms. youtube.com

2D NMR: Correlating Protons and Carbons

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular puzzle. researchgate.netharvard.edu

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of proton networks within the molecule.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. hmdb.ca

Through the combined analysis of 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals in Ertugliflozin Tetraol can be achieved, thus confirming its covalent structure. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique that provides precise mass measurements, enabling the determination of the elemental composition of a molecule with high accuracy. mdpi.com This technique is crucial for confirming the molecular formula of this compound and for analyzing its fragmentation patterns to further support its structural elucidation. nih.gov

Under positive mode Electrospray Ionization (ESI-MS), Ertugliflozin typically shows a protonated molecule [M+H]⁺. nih.gov The high resolution of the mass analyzer allows for the determination of the exact mass of this ion, which can then be used to calculate the molecular formula. For example, the molecular formula for Ertugliflozin is confirmed as C₂₂H₂₅ClO₇ based on its HR-MS data. nih.gov

Fragmentation Analysis

Tandem mass spectrometry (MS/MS or HRMS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of different parts of the molecule and confirm the presence of specific structural motifs. The fragmentation data obtained from HRMS/MS analysis is a key component in the structural confirmation of Ertugliflozin and its related compounds. nih.gov

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) is commonly used for molecules like Ertugliflozin. nih.gov |

| Mass Analyzer | High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are employed for precise mass measurements. mdpi.com |

| Data Acquired | Precise m/z values for the molecular ion and fragment ions. |

| Information Obtained | Elemental composition and structural fragments. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.org Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. spectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as:

O-H stretching: Indicative of the hydroxyl (alcohol) groups in the tetraol moiety.

C-O stretching: Associated with the ether linkages and alcohol groups.

Aromatic C-H and C=C stretching: Confirming the presence of the phenyl rings.

C-Cl stretching: Indicating the presence of the chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. oecd.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For Ertugliflozin, the aromatic rings constitute the primary chromophores. A study on Ertugliflozin showed an absorption maximum at 220 nm in both borate (B1201080) buffer (pH 9) and phosphate (B84403) buffer (pH 6.8). ajrcps.com This technique is often used for quantitative analysis and to confirm the presence of the aromatic system. thermofisher.com

| Spectroscopic Technique | Information Provided | Key Functional Groups Identified in this compound |

| Infrared (IR) | Vibrational modes of functional groups | Hydroxyl (O-H), Ether (C-O), Aromatic (C-H, C=C), Chloro (C-Cl) |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions of chromophores | Aromatic rings |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment of this compound

For a molecule with multiple chiral centers like this compound, the CD spectrum is a unique signature of its specific stereoisomer. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and other functional groups within the molecule.

Formation Pathways and Chemical Stability of Ertugliflozin Tetraol

Identification of Ertugliflozin (B560060) Tetraol as a Degradation Product of Ertugliflozin

Ertugliflozin has been shown to be susceptible to degradation under specific stress conditions, leading to the formation of various byproducts, including Ertugliflozin Tetraol. researchgate.netresearchgate.netnih.gov This tetraol species is a significant degradation product that arises from the chemical alteration of the Ertugliflozin molecule.

Stress degradation studies, conducted in line with International Council for Harmonisation (ICH) guidelines, have revealed that Ertugliflozin is particularly labile in acidic conditions. researchgate.netresearchgate.netresearchgate.net While the drug demonstrates relative stability under thermal, photolytic, neutral, and alkaline hydrolysis conditions, significant degradation occurs in the presence of acid. researchgate.netnih.gov

The formation of this compound through acid-mediated hydrolysis involves the cleavage of a specific ether linkage within the Ertugliflozin structure. This reaction is a critical pathway for the degradation of the parent drug. Research has identified multiple degradation products under acidic conditions, with some studies isolating and characterizing up to four distinct products. researchgate.netresearchgate.net The structural elucidation of these degradation products, including the tetraol, has been accomplished using advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netresearchgate.net

One proposed mechanism for acid-catalyzed degradation suggests that under hot acidic conditions, the sugar moiety of the Ertugliflozin molecule can decompose to form formaldehyde (B43269). nih.gov This formaldehyde can then react with the parent molecule in the acidic medium, contributing to the formation of degradation products. nih.gov

In addition to acid hydrolysis, Ertugliflozin is also susceptible to oxidative degradation. researchgate.netnih.gov Studies have shown that exposure to oxidative stress, such as treatment with hydrogen peroxide, can lead to the formation of degradation products. researchgate.netresearchgate.net While several degradation products have been identified under oxidative conditions, the specific formation of a tetraol species through this pathway is a key area of investigation.

The mechanism of oxidative degradation likely involves the reaction of Ertugliflozin with reactive oxygen species (ROS). mdpi.com These reactive species can attack various sites on the Ertugliflozin molecule, leading to a range of degradation products. The formation of the tetraol under these conditions underscores the multifaceted nature of Ertugliflozin's chemical instability.

Stress Degradation Studies and Environmental Factors Influencing this compound Formation

Forced degradation studies are a regulatory requirement and a critical tool for understanding the stability of a drug substance. actascientific.comijpsr.com These studies involve subjecting the drug to various stress conditions that are more severe than accelerated stability testing. For Ertugliflozin, these studies have been instrumental in identifying the conditions under which this compound is formed.

The primary environmental factors that influence the formation of this compound are acidic pH and the presence of oxidizing agents. researchgate.netnih.govactascientific.com The extent of degradation is often dependent on the concentration of the acid or oxidizing agent, the temperature, and the duration of exposure. For instance, significant degradation has been observed when Ertugliflozin is exposed to 1 N HCl at 60°C. researchgate.net Similarly, notable degradation occurs in the presence of hydrogen peroxide. actascientific.com

Conversely, Ertugliflozin shows good stability under neutral, alkaline, thermal, and photolytic stress conditions, with minimal to no degradation observed. researchgate.netresearchgate.netactascientific.com This information is vital for determining appropriate storage and handling conditions for Ertugliflozin to minimize the formation of this compound and other degradation impurities.

Below is a table summarizing the stability of Ertugliflozin under various stress conditions as reported in several studies.

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 1 N HCl) | Significant degradation, formation of multiple degradation products including this compound. researchgate.netresearchgate.netrjptonline.org |

| Base Hydrolysis | Stable. researchgate.netactascientific.com |

| Oxidative (e.g., H₂O₂) | Notable degradation observed. researchgate.netactascientific.comrjptonline.org |

| Thermal | Stable. researchgate.netactascientific.com |

| Photolytic | Generally stable, though some studies show slight instability. researchgate.netactascientific.com |

Impurity Profiling and Regulatory Considerations for this compound as a Related Substance

Impurity profiling, the identification and quantification of impurities in a drug substance and product, is a critical aspect of pharmaceutical quality control. jptcp.comijpsr.com Regulatory agencies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. researchgate.neteuropa.eu

This compound, as a degradation product, is considered a "related substance" and must be monitored and controlled within specified limits in the final drug product. The ICH Q3B(R2) guideline, for instance, provides thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.eu

The development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for the accurate detection and quantification of this compound and other impurities. jptcp.com These methods must be validated to ensure they are specific, accurate, precise, and robust. actascientific.com The limits for unspecified and total impurities are set based on regulatory guidelines and the observed levels in drug substance and product batches. youtube.com The qualification of an impurity, which involves establishing its biological safety, may be necessary if it exceeds certain levels. europa.eu This can be done through toxicological studies or by demonstrating that the impurity is a significant metabolite. youtube.com

The table below outlines the key aspects of regulatory considerations for impurities like this compound.

| Regulatory Aspect | Description |

| Identification Threshold | The level above which a degradation product should be identified. europa.eu |

| Qualification Threshold | The level above which a degradation product's biological safety must be established. europa.eu |

| Specification | A list of tests, references to analytical procedures, and appropriate acceptance criteria for the drug substance and product. Specified identified and unidentified degradation products are included. europa.eu |

| Stability-Indicating Method | A validated analytical procedure that can accurately measure the drug substance in the presence of its impurities, including degradation products. actascientific.com |

Advanced Analytical Methodologies for Ertugliflozin Tetraol Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development for Separationrjptonline.orgijpsm.comactascientific.comjptcp.comscielo.bramazonaws.comiajps.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of Ertugliflozin (B560060). researchgate.netajpaonline.com These techniques provide the high resolving power necessary to separate the primary compound from potential impurities, degradation products, or other active ingredients in a formulation. rjptonline.orgjptcp.com Method development focuses on optimizing separation conditions to achieve robust and reproducible results in compliance with regulatory guidelines. ijpsm.comresearchgate.net

The success of an HPLC or UHPLC separation hinges on the appropriate selection of the stationary phase (the column) and the mobile phase (the solvent system). For Ertugliflozin analysis, reversed-phase (RP) chromatography is the predominant mode employed. ajpaonline.comrjptonline.org

Stationary Phases: C18 (octadecylsilane) columns are overwhelmingly the preferred choice due to their versatility and effectiveness in separating moderately polar compounds like Ertugliflozin. rjptonline.orgscielo.brresearchgate.net Various brands and specifications of C18 columns have been successfully utilized, including Kromasil, HiQ Sil, PRONTOSIL, Zorbac, and Acquity BEH C18. rjptonline.orgscielo.brnih.govwjpsonline.com The selection often depends on the specific requirements of the analysis, such as the need for separating Ertugliflozin from its degradation products or other drug substances like Sitagliptin. amazonaws.comiajps.comresearchgate.net

Mobile Phases: The mobile phase is typically a binary mixture of an aqueous component and an organic modifier, delivered in either an isocratic (constant composition) or gradient (varying composition) mode. researchgate.netnih.gov

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic solvents used. rjptonline.orgjptcp.com

Aqueous Phase: The aqueous portion is often buffered to control the pH and improve peak shape. Common buffers and additives include orthophosphoric acid (OPA), formic acid, trifluoroacetic acid (TFA), and acetate (B1210297) buffer. actascientific.comjptcp.comscielo.brnih.gov The pH is often adjusted to an acidic range (e.g., pH 3.0 or 4.4) to ensure good peak symmetry. scielo.briajps.com

Optimization involves adjusting the ratio of the organic to the aqueous phase, the pH of the buffer, and the flow rate to achieve the best separation in the shortest possible time. ijpsm.comiajps.com

Table 1: Examples of Chromatographic Conditions for Ertugliflozin Analysis

| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |

| HiQ Sil C-18 (150x4.6mm, 5.0µm) | Methanol: Water (90:10 v/v) | 260 nm | rjptonline.org |

| Kromasil C-18 | 0.1% Formic acid in water: 0.1% Formic acid in ACN | 224 nm | ijpsm.com |

| C18 Hypersil ODS (250mm x 4.6mm, 5µm) | Acetate buffer (pH 4.0): Acetonitrile (60:40 v/v) | 240 nm | actascientific.com |

| Jasco, Finepack C18 (250 × 4.6 mm, 5 µm) | A: (0.1% OPA+0.1%TFA), B: ACN:Methanol (40:60). A:B (85:15) | 260 nm | jptcp.com |

| PRONTOSIL C18 (150 X 4.6 mm, 5µ) | Acetonitrile: Acetate buffer pH 4.4 (36:64 v/v) | 225 nm | scielo.br |

| Std Discovery C18 (150 x 4.6 mm, 5μ) | 0.1% OPA (pH 2.2): Acetonitrile (60:40) | 218 nm | amazonaws.com |

Retention Time (Rt): The retention time is the time taken for a compound to travel from the injector to the detector. For Ertugliflozin, reported retention times vary significantly depending on the specific chromatographic conditions, ranging from approximately 2.2 minutes to 7.5 minutes. ijpsm.comactascientific.comamazonaws.com For instance, one method reported an Rt of 4.1 minutes using a methanol:water mobile phase rjptonline.org, while another achieved an Rt of 2.228 minutes with an OPA:acetonitrile system. amazonaws.com

Peak Resolution: Adequate resolution—the degree of separation between adjacent peaks—is critical, especially in stability-indicating methods where the drug must be resolved from its degradation products. rjptonline.orgresearchgate.net Method validation ensures good resolution by assessing system suitability parameters. According to ICH guidelines, key parameters include:

Theoretical Plates: A measure of column efficiency, with values exceeding 2000 typically being acceptable. jptcp.comiajps.com

Tailing Factor (Asymmetry): A measure of peak symmetry, with values ideally close to 1 and generally required to be less than 2. amazonaws.comiajps.com

These parameters confirm that the chromatographic system is suitable for the intended analysis, providing well-defined, symmetrical, and clearly separated peaks. iajps.comresearchgate.net

Table 2: Representative Retention Times and System Suitability Data

| Retention Time (min) | System Suitability Parameter | Value | Reference |

| 5.30 | Tailing Factor | < 2 | researchgate.net |

| 3.927 | Theoretical Plates | > 2000 | scielo.br |

| 2.228 | Resolution | > 2 | amazonaws.com |

| 3.203 | Peak Symmetry | < 1.5 | iajps.com |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)ajpaonline.comnih.govwjpsonline.comresearchgate.netnih.govekb.egjournaljpri.com

To achieve higher sensitivity and specificity, particularly for quantifying low concentrations of Ertugliflozin in complex biological matrices like plasma, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). ajpaonline.comwjpsonline.comekb.eg This hyphenated technique combines the separation power of LC with the mass-based detection capabilities of MS/MS, providing structural confirmation and enabling precise quantification. nih.gov

Ionization: Electrospray ionization (ESI) is the most commonly used technique for the analysis of Ertugliflozin, typically operating in the positive ion mode. nih.govnih.gov In this mode, the Ertugliflozin molecule is protonated to form a precursor ion, [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 437.1 to 437.4. nih.govresearchgate.net

Mass Spectrometry Parameters: In tandem mass spectrometry, this precursor ion is selected and fragmented to produce characteristic product ions. The instrument monitors specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. nih.govresearchgate.net

Precursor Ion: m/z ~437 researchgate.netnih.govresearchgate.net

Product Ions (for quantification/qualification): Common product ions include m/z ~329 and ~207. For example, transitions monitored include 437.2 → 329.0 for quantification and 437.2 → 207.5 for qualification. researchgate.netnih.gov Another reported transition is 437.10 → 328.95. researchgate.net

Optimization of MS parameters such as desolvation temperature, gas flow rates, and spray voltage is performed to maximize the ion signal and ensure reliable detection. nih.gov

Table 3: Common Mass Spectrometry Parameters for Ertugliflozin

| Parameter | Setting | Reference |

| Ionization Mode | Positive Ion Electrospray (ESI) | researchgate.netnih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor Ion [M+H]⁺ (m/z) | 437.1 - 437.4 | researchgate.net |

| Product Ion 1 (m/z) | ~329 | researchgate.netnih.gov |

| Product Ion 2 (m/z) | ~207 | nih.gov |

| Internal Standard Transition (Ertugliflozin D5) | m/z 442.2 → 334.3 | researchgate.net |

Quantification of Ertugliflozin using LC-MS/MS relies on the principle of stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., Ertugliflozin D5) is added to samples. researchgate.netekb.eg This standard co-elutes with the analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response. researchgate.net

The method is validated according to regulatory guidelines (e.g., FDA, ICH) to establish its linearity, accuracy, and precision. researchgate.netresearchgate.net Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. Linearity for Ertugliflozin in plasma has been established over various ranges, such as 1–500 ng/mL and 1–1000 ng/mL, demonstrating the method's ability to quantify a wide range of concentrations. researchgate.netnih.gov

Spectrophotometric and Fluorometric Methods for Specificity and Sensitivity in Ertugliflozin Tetraol Assaysajprd.comekb.egajrcps.comekb.egglobalresearchonline.net

While chromatography is the dominant analytical approach, spectroscopic methods offer simpler, faster, and more cost-effective alternatives for the quantification of Ertugliflozin in bulk and pharmaceutical dosage forms. ajprd.comajpaonline.com

Spectrophotometric Methods: These methods are based on measuring the absorbance of ultraviolet (UV) light by the Ertugliflozin molecule. ajprd.com The standard solution is scanned across a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For Ertugliflozin, λmax values have been reported at various wavelengths, including 220 nm and 224 nm. ijpsm.com The method's linearity is confirmed by demonstrating that the absorbance is proportional to the concentration over a specific range, such as 10-70 µg/ml.

Fluorometric Methods: A highly sensitive spectrofluorometric method has been developed based on measuring the native fluorescence of Ertugliflozin. ekb.egekb.eg This technique offers an advantage in sensitivity over UV spectrophotometry. The method involves exciting the molecule at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). For Ertugliflozin, strong fluorescence is observed with an excitation wavelength of 270 nm and an emission wavelength of 334 nm when dissolved in water. ekb.egekb.eg This eco-friendly method has been successfully applied to quantify Ertugliflozin in dosage forms and human urine. ekb.eg

Table 4: Spectroscopic Methods for Ertugliflozin Quantification

| Technique | Parameter | Wavelength/Range | Application | Reference |

| UV Spectrophotometry | λmax | 220 nm | Bulk and Dosage Forms | |

| UV Spectrophotometry | λmax | 224 nm | Bulk and Dosage Forms | ijpsm.com |

| Spectrofluorometry | Excitation (λex) | 270 nm | Bulk, Dosage Forms, Human Urine | ekb.egekb.eg |

| Spectrofluorometry | Emission (λem) | 334 nm | Bulk, Dosage Forms, Human Urine | ekb.egekb.eg |

Method Validation Parameters for this compound in Research Settings: Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical methods is a critical requirement for research, development, and quality control of pharmaceutical substances. For Ertugliflozin, the active compound technically described as a tetraol, establishing robust analytical methodologies is essential for its accurate quantification in various matrices, from bulk drug substances to biological fluids. Method validation ensures that a specific analytical procedure is reliable, reproducible, and suitable for its intended purpose. Key parameters, as defined by the International Conference on Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjpsonline.comactascientific.comwjbphs.com Various studies have employed advanced techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to develop and validate methods for Ertugliflozin determination. nih.govajprd.comsemanticscholar.org

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. This is typically evaluated by linear regression analysis. A variety of analytical methods have established linearity for Ertugliflozin over diverse concentration ranges, consistently yielding high correlation coefficients (r²), indicating a strong linear relationship.

For instance, a UPLC-MS/MS method designed for the quantification of Ertugliflozin in rat plasma demonstrated good linearity over a concentration range of 1 to 1000 ng/mL. nih.gov Another LC-MS/MS method showed linearity in a narrower range of 0.1–1.5 ng/mL in the same matrix. ekb.eg In the context of pharmaceutical dosage forms, RP-HPLC methods have proven linear across ranges such as 2.5 to 50 µg/mL (with an r² of 0.9998), 6-14 µg/mL, and 50-150 µg/mL (with a correlation coefficient of 0.999). actascientific.comwjbphs.comjptcp.com Furthermore, an LC-MS/MS method for combined dosage forms reported a linear range of 15 to 450 ng/mL for Ertugliflozin. researchgate.net

| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Rat Plasma | 1 - 1000 ng/mL | Not Specified | nih.gov |

| LC-MS/MS | Rat Plasma | 0.1 - 1.5 ng/mL | Not Specified | ekb.eg |

| LC-MS/MS | Pharmaceutical Dosage Form | 15 - 450 ng/mL | Not Specified | researchgate.net |

| RP-HPLC | Pharmaceutical Dosage Form | 2.5 - 50 µg/mL | 0.9998 | actascientific.com |

| RP-HPLC | Bulk and Dosage Forms | 1.5 - 4.5 µg/mL | 0.9998 | wjpsonline.com |

| RP-HPLC | Pharmaceutical Formulations | 6 - 14 µg/mL | Not Specified | wjbphs.com |

| RP-HPLC | Impurity Profiling | 50 - 150 µg/mL | 0.999 | jptcp.com |

| RP-HPTLC | Not Specified | 25 - 1200 ng/band | Not Specified | researchgate.net |

Accuracy

Accuracy refers to the closeness of the measured value to a true or accepted reference value. It is commonly expressed as the percentage recovery of the analyte. Studies on Ertugliflozin consistently report high accuracy, with recovery percentages falling within acceptable limits, typically 98-102%. wjpsonline.com

An RP-HPLC method for Ertugliflozin and its combination products demonstrated a mean percent recovery between 100.181% and 100.814%. wjpsonline.com Another study using RP-HPLC found the percentage recovery to be between 98.48% and 99.43%. actascientific.com Similarly, a validation study for an impurity profile method reported recovery percentages ranging from 98.4 to 100.2. jptcp.com For bioanalytical applications, a UPLC-MS/MS method in rat plasma showed accuracy ranging from -5.7% to 14.6% (expressed as percent bias), which was in line with FDA guidelines. nih.gov

| Analytical Technique | Matrix | Accuracy (% Recovery / % Bias) | Source |

|---|---|---|---|

| UPLC-MS/MS | Rat Plasma | -5.7% to 14.6% (as % bias) | nih.gov |

| RP-HPLC | Tablet Dosage Form | 100.181% - 100.814% | wjpsonline.com |

| RP-HPLC | Pharmaceutical Formulations | 98.48% - 99.43% | actascientific.com |

| RP-HPLC | Impurity Profiling | 98.4% - 100.2% | jptcp.com |

| LC-MS/MS | Rat Plasma | 100.5% (at 0.05 ng/mL) | ekb.eg |

Precision

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV).

For Ertugliflozin, validated methods show excellent precision. A UPLC-MS/MS method in rat plasma reported intra- and inter-day precision values of 1.6-10.9% and 0.8-13.3%, respectively. nih.gov An RP-HPLC method found precision for various concentrations to be less than 2% for both intra- and inter-day assessments. actascientific.com Another study also confirmed intra-day and inter-day precision with an RSD under 2.0%. jptcp.com

| Analytical Technique | Matrix | Precision Level | Result (%RSD or %CV) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Rat Plasma | Intra-day | 1.6% - 10.9% | nih.gov |

| Inter-day | 0.8% - 13.3% | |||

| RP-HPLC | Pharmaceutical Formulations | Intra-day | < 2% | actascientific.com |

| Inter-day | < 2% | |||

| RP-HPLC | Impurity Profiling | Intra-day | < 2.0% | jptcp.com |

| Inter-day | < 2.0% | |||

| LC-MS/MS | Rat Plasma | Within-run (at 0.05 ng/mL) | 0.95% | ekb.eg |

| Between-run | Not Specified |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. wjpsonline.com These parameters are crucial for analyzing trace amounts of the substance, particularly in bioanalytical studies or impurity profiling.

Different analytical methods have reported varying LOD and LOQ values for Ertugliflozin, reflecting the sensitivity of each technique. One RP-HPLC method determined the LOD and LOQ for Ertugliflozin to be 0.43 µg/mL and 1.30 µg/mL, respectively. wjpsonline.com Another RP-HPLC method established an LOD of 1.2 µg/mL and an LOQ of 3.6 µg/mL. wjbphs.com

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| RP-HPLC | 0.43 µg/mL | 1.30 µg/mL | wjpsonline.com |

| RP-HPLC | 1.2 µg/mL | 3.6 µg/mL | wjbphs.com |

Future Research Trajectories and Methodological Innovations for Ertugliflozin Tetraol Research

Development of Sustainable and Greener Synthetic Methodologies for Ertugliflozin (B560060)

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. Future research into the synthesis of Ertugliflozin is expected to prioritize the development of more sustainable and eco-friendly methods. Current synthetic routes, while effective, may involve hazardous reagents, multiple steps, and the generation of significant waste streams.

Key areas for future investigation include:

Nano-catalyzed Synthesis: The exploration of nano-catalysts presents a promising avenue for developing environmentally benign protocols. For instance, research on other SGLT2 inhibitors has demonstrated the use of nickel nanoparticles in coupling reactions, which can enhance efficiency and reduce the need for harsh reaction conditions. nih.gov

One-Pot Reactions: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. researchgate.netresearchgate.net A facile and green synthetic route for dapagliflozin, another SGLT2 inhibitor, utilized a one-pot manner for key reaction steps, avoiding wastewater generation. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and reactivity under mild conditions, often in aqueous media. Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the Ertugliflozin synthesis, such as stereoselective glycosylation or reductions.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of Ertugliflozin could lead to higher yields, improved purity, and a more sustainable manufacturing process.

A comparative table of potential greener synthetic approaches is presented below.

| Methodology | Potential Advantages for Ertugliflozin Synthesis |

| Nano-catalysis | Environmentally benign, potential for high efficiency. nih.gov |

| One-Pot Synthesis | Reduced waste, minimized solvent use, increased efficiency. researchgate.netresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. |

| Flow Chemistry | Improved safety, higher yields, potential for automation. |

Advancements in Automated and High-Throughput Analytical Platforms for Impurity Profiling

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. Impurity profiling, the identification and quantification of impurities, is a critical aspect of pharmaceutical development. synthinkchemicals.combiomedres.us Future research will likely focus on the development of more advanced, automated, and high-throughput analytical platforms for the comprehensive impurity profiling of Ertugliflozin.

Forced degradation studies are crucial for identifying potential degradation products that may arise during storage or manufacturing. nih.govijpsm.com A recent study on Ertugliflozin under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) revealed its relative stability under most conditions but significant degradation in acidic and oxidative environments. nih.gov This study led to the identification and characterization of five novel degradation products. nih.gov

Future advancements in this area are expected to include:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique, already in use, will continue to be refined for faster and more sensitive detection of impurities. nih.gov Combining UPLC with high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of impurities, aiding in their structural elucidation. nih.gov

Automated Sample Preparation: The integration of robotic systems for sample preparation can significantly increase throughput and reduce the potential for human error.

Advanced Data Analysis Software: The development of sophisticated software capable of automatically processing large datasets from analytical instruments will be crucial for the rapid identification and quantification of impurities.

High-Throughput Screening (HTS) Techniques: Methods like Multiple Injections in a Single Experimental Run (MISER) chromatography can be adapted for the rapid screening of Ertugliflozin samples for known impurities, significantly increasing analytical throughput. rsc.org

The table below summarizes the novel degradation products of Ertugliflozin identified in a recent study. nih.gov

| Degradation Product | Molecular Formula | m/z [M+H]⁺ (Observed) | Formation Condition |

| DP-1 | C₂₅H₃₀ClNO₈ | 508.1724 | Acid Hydrolysis |

| DP-2 | C₂₁H₁₉ClO₄ | 371.1037 | Acid Hydrolysis |

| DP-3 | C₂₃H₂₁ClO₅ | 413.1139 | Acid Hydrolysis |

| DP-4 | C₂₁H₁₈Cl₂O₃ | 389.0694 | Acid Hydrolysis |

| DP-5 | C₂₀H₂₁ClO₇ | 409.1037 | Oxidative Hydrolysis |

Application of Artificial Intelligence and Machine Learning in Predicting Ertugliflozin Reactivity and Formation

Future research in this domain will likely involve:

Predictive Stability Modeling: ML algorithms can be trained on historical stability data to predict the degradation of Ertugliflozin under various environmental conditions. ijrrr.commdpi.com This can help in determining optimal storage conditions and shelf-life.

Reaction Prediction: By analyzing vast datasets of chemical reactions, ML models can predict the likely outcomes of synthetic reactions, aiding in the design of more efficient synthetic routes for Ertugliflozin. neurips.ccappliedclinicaltrialsonline.comaimlic.com These models can also predict the formation of potential byproducts and impurities.

Degradation Pathway Prediction: AI-powered tools can simulate the degradation of Ertugliflozin under different stress conditions, predicting the formation of potential degradants. youtube.com This can guide the development of stability-indicating analytical methods and help in understanding the degradation mechanisms.

Quantum Mechanics-Based Simulations: The integration of ML with quantum mechanics can provide deeper insights into the electronic structure and reactivity of Ertugliflozin, allowing for more accurate predictions of its chemical behavior.

The application of AI and ML offers a paradigm shift from experimental trial-and-error to a more predictive and data-driven approach in pharmaceutical research.

Exploration of Novel Chemical Reactivity and Transformation Mechanisms of Ertugliflozin in Non-Biological Systems

A thorough understanding of the intrinsic chemical reactivity of Ertugliflozin in non-biological systems is essential for ensuring its quality, stability, and safety. While its biological mechanism of action is well-studied, its behavior under various chemical environments warrants further investigation.

Future research should focus on:

Mechanistic Studies of Degradation: Detailed mechanistic studies of the degradation pathways of Ertugliflozin under different stress conditions (e.g., acid, base, oxidation, light) are needed. The recent identification of novel degradation products in acidic and oxidative conditions provides a foundation for such studies. nih.gov For example, under acidic conditions, the sugar moiety of the molecule can undergo decomposition to form formaldehyde (B43269), which can then react with the parent molecule. nih.gov

Reactivity with Excipients: Investigating the potential chemical interactions between Ertugliflozin and various pharmaceutical excipients is crucial for formulation development. Such interactions could lead to the formation of new impurities and affect the stability of the drug product.

Photochemical Reactivity: A more in-depth study of the photochemical degradation of Ertugliflozin could reveal novel transformation pathways and degradation products. This is important for determining appropriate packaging and storage requirements.

Catalytic Transformations: Exploring the catalytic transformation of Ertugliflozin using various metal or organocatalysts could uncover novel chemical reactions and potentially lead to the synthesis of new derivatives with interesting properties.

By systematically exploring the chemical reactivity of Ertugliflozin in non-biological systems, a more complete chemical profile of the molecule can be established, contributing to the development of a more robust and reliable pharmaceutical product.

Q & A

Q. How should researchers handle missing data in ertugliflozin’s glycemic efficacy analyses?

- Methodological Answer : Pre-specify primary analyses using MMRM or multiple imputation (MI) to handle missing data. Sensitivity analyses (e.g., tipping-point analysis) assess robustness. For example, in VERTIS MONO, MMRM was preferred over last observation carried forward (LOCF) to avoid bias from non-random dropout .

Ethical and Regulatory Considerations

Q. What GDPR compliance measures are required when collecting ertugliflozin trial data in EU populations?

- Methodological Answer : Implement pseudonymization for participant identifiers, obtain explicit consent for data processing, and ensure cross-border data transfers comply with EU-US Privacy Shield frameworks. Document compliance via Data Protection Impact Assessments (DPIAs) and appoint a Data Protection Officer (DPO) for multinational trials .

Q. How are pregnancy exposure registries structured to evaluate ertugliflozin’s teratogenic risk?

- Methodological Answer : Collaborate with regulatory agencies (e.g., FDA’s PRGLAC registry) to prospectively enroll pregnant participants exposed to ertugliflozin. Use propensity-score-matched comparators (e.g., metformin-exposed pregnancies) and adjust for confounders like maternal diabetes severity. Report outcomes using MedDRA terms for congenital anomalies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.